molecular formula C27H21NO B14770469 2,4,5,5-tetraphenyl-4H-1,3-oxazole

2,4,5,5-tetraphenyl-4H-1,3-oxazole

Cat. No.: B14770469
M. Wt: 375.5 g/mol
InChI Key: UNNYKNMHFWMHCG-UHFFFAOYSA-N
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Description

2,4,5,5-Tetraphenyl-4H-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of four phenyl groups attached to the oxazole ring, making it a highly substituted derivative. Oxazoles have gained significant attention due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,5-tetraphenyl-4H-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a well-known method that utilizes tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction typically proceeds under mild conditions and yields the desired oxazole derivative in good yields.

Industrial Production Methods

Industrial production of this compound may involve the use of scalable synthetic routes that ensure high purity and yield. The use of catalytic systems, such as palladium-catalyzed arylation, can be employed to achieve efficient production . Additionally, the use of magnetic nanocatalysts has been explored for the synthesis of oxazole derivatives, offering eco-friendly and efficient production methods .

Chemical Reactions Analysis

Types of Reactions

2,4,5,5-Tetraphenyl-4H-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the oxazole ring itself .

Scientific Research Applications

2,4,5,5-Tetraphenyl-4H-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5,5-tetraphenyl-4H-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

2,4,5,5-Tetraphenyl-4H-1,3-oxazole can be compared with other oxazole derivatives, such as:

The uniqueness of this compound lies in its highly substituted structure, which imparts specific chemical and biological properties that are valuable for various applications.

Properties

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

2,4,5,5-tetraphenyl-4H-1,3-oxazole

InChI

InChI=1S/C27H21NO/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)29-26(28-25)22-15-7-2-8-16-22/h1-20,25H

InChI Key

UNNYKNMHFWMHCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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